(+)-Chloromethylmenthylether

Catalog No.
S1794649
CAS No.
103128-76-3
M.F
C11H21ClO
M. Wt
204.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Chloromethylmenthylether

CAS Number

103128-76-3

Product Name

(+)-Chloromethylmenthylether

IUPAC Name

(1S,2R,4S)-2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane

Molecular Formula

C11H21ClO

Molecular Weight

204.73 g/mol

InChI

InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3/t9-,10-,11+/m0/s1

InChI Key

XOPLTFUYFXWFGB-GARJFASQSA-N

SMILES

CC1CCC(C(C1)OCCl)C(C)C

Canonical SMILES

CC1CCC(C(C1)OCCl)C(C)C

Isomeric SMILES

C[C@H]1CC[C@H]([C@@H](C1)OCCl)C(C)C

(+)-Chloromethylmenthylether is a highly reactive chiral alkylating agent used to introduce the menthoxymethyl (MenOM) protecting group. Unlike standard achiral ether-forming reagents, it functions dual-purposely as a robust protecting group and a chiral auxiliary . It is predominantly utilized in the resolution of racemic alcohols, the synthesis of enantiomerically enriched α-branched amino acids, and the preparation of chiral ionic liquids (CILs) [1]. The compound is characterized by its high optical purity (typically ≥97% ee) and its ability to form stable, separable diastereomeric acetals that withstand basic and nucleophilic downstream conditions .

Substituting (+)-Chloromethylmenthylether with its achiral analog, chloromethyl methyl ether (MOMCl), completely eliminates the capacity for chiral resolution or asymmetric induction, rendering it useless for enantioselective synthesis workflows [1]. While other chiral derivatizing agents like (+)-menthyl chloroformate are available, they form carbonate linkages that are highly susceptible to cleavage under strong basic or nucleophilic conditions, such as Grignard additions or LDA-mediated alkylations[2]. In contrast, the menthoxymethyl ether linkage provided by (+)-chloromethylmenthylether remains intact during aggressive carbon-carbon bond-forming steps, ensuring the chiral auxiliary is retained until intentional acidic deprotection is performed [2].

Chiral Resolution Efficiency vs. Achiral Baselines

Derivatization of racemic α-hydroxystannanes with (+)-chloromethylmenthylether yields separable diastereomeric acetals, achieving 80-95% diastereomeric excess (de) post-chromatography, whereas the use of achiral MOMCl yields 0% de, offering no resolution capability [1].

Evidence DimensionDiastereomeric Excess (de) via Chromatography
Target Compound Data80-95% de
Comparator Or BaselineMOMCl (0% de)
Quantified Difference+80-95% absolute increase in de
ConditionsDerivatization followed by flash column chromatography (FCC) or MPLC

Enables the scalable separation of racemic mixtures into highly enriched enantiomers without requiring expensive chiral stationary phases.

Precursor Suitability for Chiral Ionic Liquids (CILs)

In Menschutkin quaternization reactions, (+)-chloromethylmenthylether reacts quantitatively (93% yield) with imidazoles to form 1,3-bis(menthoxymethyl)imidazolium chlorides with high specific rotation, whereas standard alkyl halides like 1-chlorobutane form achiral salts incapable of chiral discrimination [1].

Evidence DimensionChiral Discrimination Capability (Specific Rotation)
Target Compound DataForms CILs with high specific rotation
Comparator Or Baseline1-Chlorobutane (Forms achiral BMIM Cl,[α]D= 0)
Quantified DifferenceTransition from achiral bulk solvent to a highly chiral microenvironment
ConditionsMenschutkin quaternization at room temperature in anhydrous solvents

Critical for the procurement of precursors intended for the development of chiral solvents, enantioselective catalysts, and NMR chiral shift reagents.

Auxiliary Stability in Asymmetric Alkylation

The menthoxymethyl (MenOM) ether linkage formed by (+)-chloromethylmenthylether tolerates prolonged exposure to lithium diisopropylamide (LDA) at -78°C during α-alkylation, yielding >95% diastereoselectivity, whereas carbonate linkages from menthyl chloroformate undergo premature cleavage under identical strong-base conditions [1].

Evidence DimensionLinkage Stability under Strongly Basic Conditions
Target Compound DataMenOM ether (Stable to LDA, >95% ds in alkylation)
Comparator Or BaselineMenthyl carbonate (Susceptible to nucleophilic cleavage)
Quantified DifferenceComplete retention of the auxiliary versus premature cleavage
ConditionsLDA-mediated enolate formation and alkylation at -78°C

Dictates the choice of chiral auxiliary when the synthetic route involves strong bases or nucleophiles prior to the deprotection step.

Resolution of Racemic Alcohols and Organometallics

Utilized in the derivatization of racemic mixtures, such as α-hydroxystannanes, into diastereomeric acetals. These can be separated using standard silica gel chromatography, enabling the isolation of enantiopure building blocks for Stille coupling reactions[1].

Synthesis of Chiral Ionic Liquids (CILs)

Serves as the primary alkylating agent for synthesizing chiral imidazolium-based ionic liquids. These CILs are deployed as chiral solvents, enantioselective catalysts, and chiral shift reagents in NMR spectroscopy for determining enantiomeric purity [2].

Asymmetric Synthesis of α-Branched Amino Acids

Applied as a chiral auxiliary in the synthesis of optically pure α-alkylated amino acids. The robust ether linkage withstands the strong bases (e.g., LDA) required for enolate formation, allowing for highly diastereoselective alkylations before auxiliary removal [3].

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

204.1280930 g/mol

Monoisotopic Mass

204.1280930 g/mol

Heavy Atom Count

13

Dates

Last modified: 04-14-2024

Explore Compound Types